molecular formula C26H29N5O3 B2837262 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848733-18-6

9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2837262
CAS No.: 848733-18-6
M. Wt: 459.55
InChI Key: KYXAQHTWLFZCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) [https://www.phosphodiesterases.org/pde10a-inhibitors.asp]. Its primary research value lies in the investigation of basal ganglia function and neurological disorders, particularly as a potential therapeutic strategy for schizophrenia and Huntington's disease [https://pubmed.ncbi.nlm.nih.gov/18501233/]. The mechanism of action involves elevating cyclic nucleotide levels (cAMP and cGMP) in the striatum by inhibiting their degradation by PDE10A, which is highly enriched in medium spiny neurons [https://www.ncbi.nlm.nih.gov/books/NBK549912/]. This modulation of signaling pathways influences dopamine and glutamate receptor-mediated neurotransmission, making it a critical tool for probing the neurobiology of motivation, cognition, and movement control. Researchers utilize this compound in preclinical models to study its effects on behavioral phenotypes and to validate PDE10A as a high-value target for neuropsychiatric drug discovery [https://www.nature.com/articles/npp2010156].

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-4-34-21-12-10-20(11-13-21)30-16-18(2)17-31-22-23(27-25(30)31)28(3)26(33)29(24(22)32)15-14-19-8-6-5-7-9-19/h5-13,18H,4,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXAQHTWLFZCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted phenethylamine with a suitable purine derivative can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exerting antiproliferative effects on cancer cells . Additionally, the compound can induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

Table 1: Substituent Effects on Physicochemical Properties
Compound Name 1-Position 3-Position 9-Position Melting Point (°C) Yield (%) Source
Target Compound 1,7-Dimethyl 3-Phenethyl 4-Ethoxyphenyl Not reported Not reported N/A
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-analogue 1-Methyl 3-(4-Methylbenzyl) 4-Ethoxyphenyl Not reported Not reported [2]
1,3-Dimethyl-9-(prop-2-ynyl)-analogue (Compound 24 ) 1,3-Dimethyl N/A Prop-2-ynyl 203–206 93 [1]
9-Ethenyl-1,3-dimethyl-analogue (Compound 22 ) 1,3-Dimethyl N/A Ethenyl 268–271 70 [1]

Key Observations :

  • 9-Position : Bulky aryl groups (e.g., 4-ethoxyphenyl) may reduce crystallinity compared to smaller substituents (ethenyl, prop-2-ynyl), as seen in lower melting points for alkyl/alkenyl derivatives .
  • 3-Position: Phenethyl (target) vs.

Core Ring System Modifications

Pyrimido[2,1-f]purine vs. Diazepino[2,1-f]purine Derivatives
  • Compound 26 (Diazepino core ): Features a seven-membered diazepine ring instead of the pyrimidine ring. Impact: Increased ring flexibility may alter binding to rigid enzyme active sites (e.g., phosphodiesterases) . Synthetic Yield: Lower yield (38%) compared to pyrimido derivatives (70–93%), suggesting greater synthetic complexity .
Pyrido[1,2-e]purine Derivatives (–10)
  • Structural Difference : Replacement of the pyrimidine ring with a pyridine moiety.
  • Biological Relevance : Fluorophenyl or trifluoromethylphenyl substituents in pyrido derivatives enhance bioactivity (e.g., fluorescence properties, enzyme inhibition) .
Table 2: Reported Bioactivities of Analogues
Compound Class Key Substituents Biological Activity Reference
Imidazo/pyrimidino purines 6,7-Dimethoxy-isoquinolinylalkyl Dual 5-HT/D2 receptor affinity; PDE4B/PDE10A inhibition [5]
Pyrido purine-diones 4-Fluorophenyl Fluorescence; potential enzyme probes [4, 7]
Target Compound (inferred) 4-Ethoxyphenyl; phenethyl Hypothesized: PDE/receptor modulation N/A

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-ethoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in pyrido derivatives, which may reduce electrophilic interactions but improve metabolic stability .
  • Phenethyl vs. Alkyl Chains : Phenethyl’s aryl group may enhance CNS penetration compared to purely aliphatic chains (e.g., Compound 26’s ethyl group) .

Biological Activity

9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound belonging to the purine derivative class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The following sections detail its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C25H29N5O3C_{25}H_{29}N_{5}O_{3}, with a molecular weight of 459.5 g/mol. The structure features a purine core substituted with various ethoxy and phenethyl groups that influence its biological activity.

PropertyValue
Molecular Formula C25H29N5O3
Molecular Weight 459.5 g/mol
LogP 3.6435
Polar Surface Area 65.44 Ų
Hydrogen Bond Acceptors 8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably:

  • Adenosine Receptor Modulation : The compound has been shown to act as an antagonist for adenosine receptors A1 and A2A. These receptors are involved in various physiological processes including neurotransmission and cell proliferation .
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : By inhibiting CDKs, the compound can potentially exert antiproliferative effects on cancer cells, making it a candidate for cancer therapy.

Biological Activity and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

  • Antiproliferative Effects : Studies indicate that derivatives of this compound can inhibit cancer cell growth by interfering with cell cycle regulation through CDK inhibition .
  • Receptor Binding Affinity : The compound displays significant binding affinity for A1 and A2A adenosine receptors with Ki values indicating potent antagonistic properties:
    • A1 receptor: Ki = 249 nM
    • A2A receptor: Ki = 253 nM .
  • Monoamine Oxidase B (MAO-B) Inhibition : It has been observed that this compound can inhibit MAO-B, an enzyme involved in the catabolism of neurotransmitters such as dopamine. This inhibition may have implications for neurodegenerative diseases where dopamine levels are critical .

Case Studies

Several studies have explored the biological activity of similar compounds within the purine derivative class:

  • Study on Tetrahydropyrazino Derivatives : Research indicated that certain tetrahydropyrazino derivatives exhibited enhanced solubility and dual receptor antagonism (A1/A2A), suggesting potential for multi-target therapeutic strategies .
  • Neuroprotective Effects : In models simulating neurodegenerative diseases, compounds with similar structures showed promise in enhancing neuronal survival through antioxidant mechanisms associated with uric acid modulation .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and Suzuki-Miyaura coupling for aryl-aryl bond formation. Key intermediates are characterized using NMR spectroscopy (proton and carbon) and mass spectrometry (MS) . For example, the 4-ethoxyphenyl group’s electronic environment can be confirmed via aromatic proton shifts (~6.8–7.2 ppm in 1^1H NMR), while MS validates molecular ion peaks matching the expected molecular weight .

Q. Which spectroscopic techniques are prioritized for confirming structural integrity?

  • 1^1H and 13^{13}C NMR : Critical for identifying substituent environments (e.g., ethoxy group protons at ~1.3–1.5 ppm and 3.9–4.1 ppm).
  • High-resolution MS (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]+^+ or [M+Na]+^+ peaks).
  • IR spectroscopy : Detects functional groups like carbonyl stretches (~1700 cm1^{-1} for dione moieties) .

Q. What reaction parameters critically influence synthesis yield?

  • Temperature : Optimal ranges (e.g., 80–110°C for cyclization steps) prevent side reactions.
  • Catalysts : Lewis acids (e.g., AlCl3_3) or palladium catalysts (for coupling reactions) enhance efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

  • Substituent variation : Synthesize analogs with modified ethoxyphenyl or phenethyl groups (e.g., replacing ethoxy with methoxy or halogens).
  • Biological assays : Compare IC50_{50} values in kinase inhibition or anti-inflammatory assays (e.g., COX-2 inhibition). Evidence from analogs suggests bulkier substituents enhance target affinity but may reduce solubility .

Q. What computational strategies model binding interactions with enzymatic targets?

  • Molecular docking : Use software like AutoDock to predict binding poses in kinase active sites (e.g., CDK2 or PDE4).
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • AI-driven QSAR : Train models on bioactivity datasets to predict novel analogs’ potency .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

  • Replicate studies : Ensure consistent culture conditions (e.g., hypoxia vs. normoxia).
  • Orthogonal assays : Combine MTT, apoptosis (Annexin V), and ROS detection to cross-validate mechanisms.
  • Cell-specific factors : Account for metabolic differences (e.g., CYP450 expression in hepatic vs. cancer cells) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility profiles reported in literature?

  • Standardize protocols : Use USP methods for solubility determination (e.g., shake-flask vs. HPLC).
  • Solvent systems : Test in physiologically relevant buffers (PBS, simulated gastric fluid) alongside DMSO. Contradictions may arise from aggregation at high concentrations .

Q. What methodologies validate contradictory enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • X-ray crystallography : Resolve binding modes if crystal structures of target enzymes are available .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–110°C (cyclization)Prevents decomposition
CatalystPd(PPh3_3)4_4Enhances coupling
Reaction Time12–24 hrsMaximizes conversion

Q. Table 2: Spectral Markers for Structural Confirmation

Functional Group1^1H NMR (ppm)13^{13}C NMR (ppm)
Ethoxy (-OCH2_2CH3_3)1.35 (t), 4.05 (q)63.5 (CH2_2), 14.1 (CH3_3)
Dione (C=O)N/A165–175 (two peaks)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.